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Reactive blue 52

Cat. No.: B1172520
CAS No.: 12225-63-7
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Description

Global Context of Synthetic Dye Effluents in Aquatic Systems

The discharge of colored wastewater from industries like textiles, paper, cosmetics, rubber, and plastics is a significant source of water pollution chemicalbook.com. This wastewater often contains residual dyes and hazardous chemicals brieflands.com. Globally, the printing and dyeing industry faces a critical challenge with wastewater generation and disposal, posing significant risks to public health and the environment nih.gov. Untreated or inadequately treated dye-containing industrial wastewaters are frequently released into waterways, particularly in low- and middle-income countries. This leads to the discoloration of water bodies, hindering light penetration, reducing photosynthetic activity in aquatic plants, and decreasing dissolved oxygen levels, thereby affecting aquatic life and disrupting ecosystems nih.govchemsrc.com. Beyond aesthetic concerns, these effluents introduce toxic components and by-products into the environment.

Specific Challenges Posed by Reactive Blue 52 in Environmental Matrices

Reactive dyes, characterized by their high water solubility, are extensively used in textile dyeing processes, especially for cellulose (B213188) fibers like cotton, due to their excellent washfastness and lightfastness properties chemicalbook.comnih.gov. However, this high solubility contributes to their low fixation rates on fibers, resulting in a significant percentage of the dye remaining in the wastewater canada.ca. This compound (C.I. This compound), a synthetic organic compound used in the textile industry for dyeing cellulose fibers, as well as wool, nylon, and silk, is one such problematic dye.

Reactive dyes, including this compound, possess complex chemical structures that make them resistant to conventional wastewater treatment methods canada.cachemicalbook.comnih.gov. Their reactive groups, such as chlorotriazine and vinyl sulphone, form covalent bonds with fibers but remain in a dissolved state if unfixed, resisting precipitation nih.gov. Reactive dyeing processes often require alkaline conditions, which can further complicate conventional wastewater treatment nih.gov. This compound has been noted as particularly difficult to treat using conventional coagulation methods. The persistence of reactive dyes in the environment can lead to bioaccumulation and disruption of microbial ecosystems nih.gov. Available data suggest that azo reactive dyes may persist in water, sediment, and soil.

The molecular formula of C.I. This compound has been reported with some variation in literature. One source indicates C₂₀H₁₆Cl₂N₆O₁₃S₄, while another associated with CAS 12225-63-7 suggests C₂₄H₁₁Cl₃CuN₇Na₂O₉S₂, describing it as a double azo, formazan (B1609692) metal complex canada.ca. PubChemLite lists C₂₅H₁₇Cl₃N₆O₉S₂ for C.i. This compound, related to CID 136180180 worlddyevariety.com. The CAS Registry Number for this compound is consistently cited as 12225-63-7 canada.ca.

Evolution of Remediation Research for Persistent Organic Pollutants, with Emphasis on Reactive Dyes

Addressing the pollution caused by dye-mixed wastewater is a significant modern challenge worlddyevariety.com. Traditionally, physicochemical techniques like coagulation have been used for textile dye-containing wastewater, but they often present drawbacks such as high costs, inefficiency, and the potential for secondary pollution worlddyevariety.comcanada.ca. Physical treatments may struggle with complex chemical compounds, and proper disposal of resulting chemical waste remains a problem nih.gov.

The limitations of conventional methods have driven attention towards more advanced and environmentally friendly alternatives, including biological methods and advanced oxidation processes (AOPs) uni.luworlddyevariety.comcanada.canih.gov. Remediation research for persistent organic pollutants (POPs) and reactive dyes has evolved to explore a range of techniques, including adsorption, biological degradation using microorganisms and enzymes, and various chemical oxidation processes uni.luworlddyevariety.comchemsrc.comresearchgate.net.

Biological treatment methods, utilizing microorganisms and enzymatic systems, have emerged as promising, cost-effective, and environmentally friendly solutions for efficient dye removal through biodegradation worlddyevariety.comcanada.canih.gov. However, the effectiveness of biological methods can be limited by the complex structures and low degradability of some dyes, and microbial cultures capable of degrading reactive dyes may need to be in a format easily handled at effluent treatment plants canada.ca.

Advanced oxidation processes (AOPs), such as UV-based photocatalysis, ozonation, electrochemical oxidation, and Fenton processes, are considered promising chemical techniques due to their potential to degrade pollutants into less harmful compounds uni.lunih.gov. Adsorption is also widely considered an effective option due to its simplicity, wide applicability, and efficiency, with various adsorbents, including modified clays, biomasses, and activated carbon, being investigated researchgate.netchemicalbook.com.

Research findings on the removal of this compound highlight the application of several advanced techniques. Studies have investigated electrocoagulation, often combined with advanced oxidation like UV/persulfate, for its removal. Adsorption using materials such as polyaniline nanocomposites and regenerated bleaching earth has also shown promise. Enzymatic and microbial degradation processes are being explored for the decolorization and breakdown of reactive dyes, including those structurally related to this compound worlddyevariety.com.

The following table summarizes some reported removal efficiencies for this compound using different methods:

Treatment MethodConditionsRemoval Efficiency (%)Source
Electrocoagulation (EC)pH 7, 10 mA/cm², 30 min82.4
EC + UV/PersulfatepH 7, 10 mA/cm² (EC) + UV/Na₂S₂O₈ (15 mM/L)~98.86
Adsorption (PANI-CuCl₂ composite)Initial dye concentration 10-30 mg/LData fits Langmuir isotherm
Adsorption (Regenerated bleaching earth)Optimized conditions (Temperature, acid concentration, dye concentration, adsorbent ratio)68.57
Electrochemical Advanced OxidationpH 5.6, 0.05 M KCl, 3 V, 60 min100 (Decolorization)

These findings underscore the ongoing research efforts to develop effective and sustainable methods for the remediation of this compound and other challenging reactive dyes from industrial wastewater.

Properties

CAS No.

12225-63-7

Molecular Formula

C9H6ClNO2

Synonyms

C.I. Reactive Blue 52

Origin of Product

United States

Advanced Methodologies for Reactive Blue 52 Degradation and Transformation

Advanced Oxidation Processes (AOPs) for Reactive Blue 52

AOPs are recognized as efficient methods for the degradation of recalcitrant organic contaminants like reactive dyes in wastewater. ijcce.ac.irmdpi.com These processes involve the formation of strong oxidants that can effectively break down complex chemical structures. mdpi.com

Fenton and Photo-Fenton Oxidation Systems for this compound Abatement

Fenton and photo-Fenton processes are well-established AOPs that utilize iron ions and hydrogen peroxide to generate reactive species, primarily hydroxyl radicals, for the degradation of organic pollutants. ijcce.ac.irmdpi.com

Homogeneous Fenton chemistry involves the reaction between dissolved ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) in an acidic solution, leading to the generation of hydroxyl radicals (•OH). The primary reactions involved are:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

While specific detailed research findings solely focused on homogeneous Fenton degradation of this compound were not extensively found in the search results, studies on the Fenton process for other reactive dyes indicate that parameters such as pH, concentrations of Fe²⁺ and H₂O₂, temperature, and dye concentration significantly influence the decolorization and reduction of chemical oxygen demand (COD). ijcce.ac.ir Optimal performance for dye degradation in Fenton processes is often observed at acidic pH values, typically around pH 3, where iron ions and hydrogen peroxide are more stable and the reduction potential of •OH is higher. mdpi.com However, a drawback of homogeneous Fenton processes can be the generation of iron sludge, particularly at higher pH values, which can deactivate the catalyst. mdpi.com

Heterogeneous photo-Fenton systems employ a solid catalyst containing iron species, which can be activated by UV or visible light in the presence of hydrogen peroxide to generate reactive oxygen species. This approach aims to overcome some limitations of homogeneous Fenton processes, such as sludge generation and the narrow effective pH range. While the search results did not provide specific examples of heterogeneous photo-Fenton systems explicitly studied for this compound, research on heterogeneous photo-Fenton processes for other dyes highlights the use of various iron-containing catalysts and the synergistic effect of UV irradiation in enhancing degradation efficiency.

Peroxydisulfate and Peroxymonosulfate-Based Advanced Oxidation of this compound

Peroxydisulfate (S₂O₈²⁻) and peroxymonosulfate (B1194676) (HSO₅⁻ or SO₅²⁻) are strong oxidizers that can be activated to generate sulfate (B86663) radicals (SO₄•⁻), which are powerful oxidants capable of degrading a wide range of organic pollutants, including reactive dyes. brieflands.comresearchgate.net

Sulfate radicals can be generated from persulfate or peroxymonosulfate through various activation methods, including thermal activation, transition metal activation, electrochemical activation, and UV irradiation. brieflands.comresearchgate.net The scission of the peroxide bond in persulfate or peroxymonosulfate leads to the formation of sulfate radicals. researchgate.net

For instance, activation of persulfate (PS) can be achieved through UV irradiation or transitional metals, leading to the generation of sulfate radicals. brieflands.com

Possible activation reactions include:

S₂O₈²⁻ + Energy (e.g., UV, Heat) → 2 SO₄•⁻ HSO₅⁻ + Energy (e.g., UV, Heat) → SO₄•⁻ + •OH S₂O₈²⁻ + Mⁿ⁺ → M⁽ⁿ⁺¹⁾⁺ + SO₄•⁻ + SO₄²⁻ HSO₅⁻ + Mⁿ⁺ → M⁽ⁿ⁺¹⁾⁺ + SO₄•⁻ + OH⁻ (or •OH)

Where Mⁿ⁺ represents a transition metal ion.

The combination of UV irradiation and persulfate has shown synergistic effects in the removal of this compound from aqueous solutions. brieflands.com In a study investigating the removal of this compound by electrocoagulation followed by UV/persulfate, the hybrid process achieved a significantly higher dye removal efficiency compared to electrocoagulation alone. brieflands.com

Research findings indicate that increasing the persulfate concentration in the UV/Na₂S₂O₈ process can increase the removal efficiency of the dye. brieflands.com For example, increasing the persulfate concentration from 5 to 15 mmol/L resulted in an increase in removal efficiency from 54.71% to 98.55% after 30 minutes. brieflands.com This is attributed to the increased formation rate of SO₄•⁻, which is a strong one-electron oxidant that reacts with the dye. brieflands.com

The UV/persulfate process for this compound removal has been found to be effective at neutral pH. brieflands.com While both sulfate and hydroxyl radicals can exist at pH between 7 and 9 and attack the dye molecules, excessive alkaline conditions can lead to the dominance of •OH and scavenging reactions between sulfate and hydroxyl radicals, decreasing efficiency. brieflands.com

A study demonstrated that a hybrid process combining electrocoagulation and UV/persulfate achieved approximately 98.86% removal efficiency of this compound under optimal conditions (pH = 7, Na₂S₂O₈ = 15 mM/L). brieflands.com

Data Table: Effect of Persulfate Concentration on this compound Removal by UV/Na₂S₂O₈

Na₂S₂O₈ Concentration (mmol/L)Removal Efficiency (%) (30 min)
554.71
1598.55

Note: Data extracted from search result brieflands.com. Conditions for this specific data were within the UV/Na₂S₂O₈ process following electrocoagulation.

Ozonation and Photo-Ozonation Processes for this compound

Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down organic pollutants. Photo-ozonation combines ozonation with UV irradiation, which can enhance the degradation process by promoting the formation of more reactive species. icrc.ac.ir

Ozone can degrade organic compounds through two primary pathways: direct molecular ozone reactions and indirect reactions involving radical species, primarily hydroxyl radicals (•OH). icrc.ac.ir The direct reaction involves the selective electrophilic attack of molecular ozone on reactive sites within the dye molecule, such as double bonds or aromatic rings. icrc.ac.ir The indirect pathway is initiated by the decomposition of ozone in water, which is significantly influenced by pH. icrc.ac.ir At higher pH values, ozone decomposition is accelerated, leading to the generation of hydroxyl radicals, which are less selective but more potent oxidizers than molecular ozone. icrc.ac.ir

For reactive dyes, including some azo dyes, ozonation can lead to rapid decolorization by cleaving the chromophore structure, often the azo bonds. However, complete mineralization of the dye into CO₂, H₂O, and inorganic ions may not be fully achieved by ozonation alone, resulting in the formation of intermediate organic fragments. icrc.ac.irresearchgate.netmdpi.com

Combining ozone with other oxidants or processes can enhance the mineralization of this compound and its intermediate products. The integration of UV irradiation with ozonation (photo-ozonation) has been shown to improve the removal of chemical oxygen demand (COD) and total organic carbon (TOC) compared to ozonation alone. icrc.ac.ir This synergistic effect is attributed to the UV light promoting the decomposition of ozone to generate more hydroxyl radicals. icrc.ac.ir

Studies have investigated the effectiveness of O₃ and UV+O₃ processes on reactive dyes, assessing color, COD, and TOC removal rates. For instance, in one study using C.I. Reactive Blue 19 (an anthraquinone (B42736) dye), complete decolorization was achieved relatively quickly with both O₃ and UV+O₃. icrc.ac.ir However, the UV+O₃ process showed better performance in terms of COD and TOC removal, indicating enhanced mineralization. icrc.ac.ir

The efficiency of ozonation processes can be influenced by factors such as initial dye concentration and the presence of other substances in the wastewater. Increasing the initial dye concentration can decrease the decolorization rate, as the ratio of ozone molecules to dye molecules decreases. icrc.ac.ir

Photocatalytic Degradation of this compound Using Semiconductor Materials

Photocatalytic degradation utilizes semiconductor materials as photocatalysts, which, upon irradiation with light of suitable wavelength, generate electron-hole pairs that can initiate redox reactions to degrade organic pollutants. tandfonline.comresearchgate.net This method is considered promising due to its potential for economic and environmental advantages. tandfonline.com

The efficiency of photocatalytic degradation is highly dependent on the properties of the semiconductor photocatalyst, including its chemical and physical stability, water solubility, safety, non-toxicity, and resistance to photo-corrosion. tandfonline.com Various metal-based photocatalysts, incorporating elements from p-block and d-block, have been explored for the degradation of reactive blue dyes. tandfonline.com Examples include photocatalysts based on Zn, Sm, Fe, Nb, Ti, C, N, W, B, Ce, Ag, and Cu. tandfonline.com

The design and synthesis of advanced photocatalysts focus on enhancing charge carrier separation, reducing electron-hole recombination, and extending light absorption into the visible spectrum to utilize solar light more effectively. tandfonline.com For instance, doping TiO₂ with Fe₂O₃ has been shown to narrow the bandgap, enabling visible light absorption and improving photocatalytic degradation efficiency under sunlight. researchgate.net

Specific examples of photocatalysts investigated for reactive blue dye degradation include ZnO-AAO, Ag-doped ZnO, and SmFeO₃-rGO. tandfonline.com These materials have demonstrated high degradation efficiencies under different light sources (visible light, UV light, or combined ultrasonic and UV irradiation). tandfonline.com

The photocatalytic degradation process is initiated by the absorption of photons by the semiconductor, leading to the generation of electron-hole pairs. tandfonline.comucl.ac.uk These photogenerated charge carriers then migrate to the catalyst surface, where they participate in redox reactions with adsorbed water, oxygen, and dye molecules. tandfonline.comucl.ac.uk Holes in the valence band can directly oxidize the dye or react with water to produce hydroxyl radicals (•OH). tandfonline.com Electrons in the conduction band can reduce oxygen to form superoxide (B77818) radicals (•O₂⁻). tandfonline.com These reactive species (•OH, •O₂⁻, and h⁺) are the primary agents responsible for breaking down the complex dye structure into smaller intermediates and eventually into inorganic products. tandfonline.com

The efficiency of photocatalysis is significantly influenced by the dynamics of these charge carriers, specifically their separation and migration to the catalyst surface, and the rate of charge recombination. ucl.ac.ukrsc.orgrsc.org Recombination of electron-hole pairs reduces the number of carriers available for redox reactions, thus lowering the degradation efficiency. ucl.ac.ukrsc.org Strategies such as doping, forming heterojunctions, and controlling the morphology and size of the photocatalyst are employed to improve charge separation and inhibit recombination. tandfonline.comrsc.org Defects in the photocatalyst structure, such as oxygen vacancies, can act as trap centers, promoting the separation of photogenerated carriers. rsc.orgpnas.org

Research findings highlight the importance of •OH radicals as primary active species for the complete degradation and ring dissociation of reactive blue dyes during photocatalysis. tandfonline.com Hole-induced oxidation is also crucial for breaking specific bonds within the dye molecule. tandfonline.com

Electrochemical Degradation of this compound

Electrochemical degradation is an advanced oxidation process that uses electrical energy to drive redox reactions for the decomposition of organic pollutants in wastewater. researchgate.netdeswater.com This method can involve direct oxidation at the anode or indirect oxidation mediated by electrogenerated reactive species. deswater.com

Studies on the electrochemical treatment of this compound have explored the use of different electrode materials and operating conditions. researchgate.net Platinum electrodes have been used as anodes in electrochemical cells, sometimes equipped with a membrane to separate anodic and cathodic areas. researchgate.netelectrochemsci.org Supporting electrolytes, such as sodium sulfate or potassium chloride, are used to enhance the conductivity of the wastewater. researchgate.netelectrochemsci.org

The efficiency of electrochemical degradation of this compound is influenced by parameters such as applied voltage, pH, and the presence of supporting electrolytes. researchgate.net Research has shown that complete decolorization of this compound solutions can be achieved through electrochemical treatment. researchgate.net For example, complete decolorization was observed after 60 minutes of treatment at a specific pH and concentration of KCl supporting electrolyte. researchgate.net

Electrochemical oxidation can lead to the cleavage of the dye's conjugated structure and N-demethylation, resulting in the formation of various degradation products. bg.ac.rsacs.org The mechanism of degradation can involve the electrogeneration of hydroxyl radicals as mediated oxidants, classifying electrochemical oxidation as an electrochemical advanced oxidation process (EAOP). electrochemsci.orgacs.org

Different electrode materials can influence the degradation mechanism and efficiency. Studies comparing different cathode materials (Zr, Pd, C) with a platinum anode have shown variations in degradation products, indicating different degradation mechanisms depending on the electrode system. researchgate.net The choice of electrode material and operating conditions can impact power consumption and cost-effectiveness. researchgate.net

Electrochemical methods have demonstrated the ability to significantly reduce COD values in addition to achieving decolorization. electrochemsci.org For instance, using a platinum electrode and a membrane, the COD value for this compound was shown to fall significantly after a relatively short electrolysis time. electrochemsci.org

Data Table: Summary of Degradation Methodologies for this compound

Degradation MethodKey Oxidizing Species InvolvedTypical Outcomes (Decolorization/Mineralization)Influencing Factors
OzonationO₃, •OHRapid decolorization, potential for incomplete mineralizationpH, Initial dye concentration
Photo-Ozonation (UV+O₃)O₃, •OHEnhanced mineralization (COD/TOC removal) compared to ozonation alonepH, UV intensity, Initial dye concentration
Photocatalysis•OH, •O₂⁻, h⁺Decolorization and mineralizationPhotocatalyst type, light source, pH, dye concentration
Electrochemical DegradationDirect electron transfer, •OH, other reactive speciesDecolorization and COD reduction, formation of intermediatesElectrode material, applied voltage, pH, electrolyte

Detailed Research Findings:

Ozonation and UV+O₃ processes achieved complete decolorization of C.I. Reactive Blue 19, with UV+O₃ showing better COD and TOC removal (57% COD, 27% TOC after 90 min) compared to ozonation alone (47% COD, 19% TOC after 90 min) at specific conditions. icrc.ac.ir

Electrochemical treatment of this compound using a platinum anode and a membrane achieved complete decolorization within 60 minutes and significantly reduced COD. researchgate.netelectrochemsci.org At 12V, the COD value for this compound dropped below 30 mg/L O₂ after 20 minutes with a membrane. electrochemsci.org

Photocatalytic degradation of Reactive Blue 21 using Ag-doped ZnO nanoparticles under UV irradiation showed decreased efficiency with increasing pH from 2 to 11. jmaterenvironsci.com

Fe-doped TiO₂ photocatalysts demonstrated complete decolorization of Reactive Blue 171 within 2 hours under solar irradiation, with efficiency decreasing at basic pH values. researchgate.net

Anodic Oxidation Processes for this compound Decolorization

Anodic oxidation (AO) is a direct electrochemical method that involves the generation of hydroxyl radicals from water splitting at the anode surface. iwaponline.com This process has been studied for the decolorization and chemical oxygen demand (COD) reduction of synthetic wastewater containing reactive blue dyes. electrochemsci.org Studies using a batch recycle annular electrochemical reactor with a graphite (B72142) rod anode and a stainless steel screen cathode demonstrated that anodic oxidation can achieve high color removal and significant COD reduction under suitable conditions. electrochemsci.org

Electrode Material Selection and Surface Modification for this compound Systems

The choice of electrode material is crucial in the electrochemical treatment of this compound, influencing the efficiency and mechanism of degradation. Various electrode materials have been investigated. For instance, platinum anodes have been used for the electrochemical oxidation of this compound, with electrolysis carried out in an electrochemical cell, sometimes containing a membrane to separate anodic and cathodic areas. electrochemsci.org Supporting electrolytes, such as 0.1M sodium sulfate, which are present in real textile effluents, are often used in these systems. electrochemsci.org

Modified electrodes have also been explored to enhance the removal of this compound. A novel platform based on a screen-printed electrode (SPCE) supported on a nanocomposite of reduced graphene oxide (RGO) decorated with iron oxide nanoflowers (IONFs), labeled as IONF@RGO/SPCE, has been developed for this compound removal using EAOPs. researchgate.net Europium oxide (Eu₂O₃) successfully immobilized on the surface of a screen-printed carbon electrode (Eu₂O₃/SPCE) has also been tested for this compound degradation using EAOPs. researchgate.netbg.ac.rs These modified electrodes aim to improve electrode stability, durability, efficiency, and simplicity of the method. researchgate.net

Role of Hydroxyl Radicals in Electrochemical this compound Oxidation

Hydroxyl radicals (•OH) are highly reactive oxidizing agents that play a significant role in the electrochemical oxidation of organic compounds, including reactive dyes. frontiersin.orgchem-soc.si They are generated at the anode surface, particularly on high-oxygen-overvoltage anodes like boron-doped diamond (BDD), SnO₂, and PbO₂. acs.org The oxidation of organic molecules by •OH radicals can occur through direct reactions or indirectly via mediated oxidation. researchgate.netfrontiersin.org

In the context of this compound, indirect electrochemical oxidation mediated by hydroxyl radicals is considered a convenient way for degradation and mineralization. electrochemsci.org The generation of •OH radicals is favored by kinetics rather than thermodynamics, requiring large overpotentials for their formation on electrode surfaces like BDD. frontiersin.org The presence of hydroxyl radicals can lead to the destruction of the dye's chromophore and aromatic rings, contributing to decolorization and COD reduction. researchgate.netresearchgate.net

Electrocoagulation and Hybrid Electrochemical Systems for this compound Removal

Electrocoagulation (EC) is an electrochemical wastewater treatment technique that involves the in-situ generation of coagulating agents, typically metal hydroxides, by the dissolution of sacrificial anodes, commonly iron or aluminum. deswater.comscispace.comhilarispublisher.com These coagulants destabilize pollutant particles, leading to floc formation and removal by sedimentation or flotation. deswater.comhilarispublisher.comdeswater.com EC has been applied effectively for the removal of color and organic pollutants from textile wastewater, including this compound. brieflands.comresearchgate.netdeswater.com

Hybrid electrochemical systems combine EC with other processes, such as advanced oxidation processes, to enhance treatment efficiency. brieflands.comchem960.com The combination of EC and advanced oxidation, such as UV/persulfate, has been investigated for the removal of this compound from aqueous solutions. brieflands.com This hybrid process can achieve higher removal efficiencies compared to EC alone. brieflands.com

Floc Formation and Aggregation Kinetics in this compound Electrocoagulation

In the electrocoagulation of this compound, the dissolution of sacrificial anodes (e.g., iron or aluminum) generates metal ions that undergo hydrolysis to form various monomeric and polymeric hydroxo complex species depending on the pH. deswater.comhilarispublisher.com These species act as coagulants, destabilizing the dye molecules and colloidal particles in the wastewater. deswater.comscispace.comdeswater.com The destabilized particles then aggregate to form larger flocs. deswater.comdeswater.com

Combined Electrochemical and AOPs for Synergistic this compound Treatment

Combining electrochemical processes with advanced oxidation processes (AOPs) offers a synergistic approach for the efficient treatment of recalcitrant pollutants like this compound. brieflands.comchem960.comdoi.org These hybrid systems leverage the advantages of both technologies, leading to enhanced degradation and mineralization. doi.orgijcce.ac.ir

An example is the combination of electrocoagulation with UV/persulfate for this compound removal. brieflands.com In this hybrid process, EC can be used as a pretreatment step to remove a significant portion of the dye and reduce the organic load, and the effluent is then treated by an AOP like UV/persulfate to further improve dye and COD removal efficiency. brieflands.com The sulfate radicals (SO₄•⁻) generated in the UV/persulfate process are powerful oxidizing agents that can effectively degrade the remaining dye molecules. brieflands.com Other combined electrochemical/catalytic ozonation processes have also shown high color removal efficiency for textile wastewater. doi.org These combined treatments can lead to higher oxidation rates and potentially reduce treatment time and cost. doi.orgijcce.ac.ir

Optimization of Operational Parameters in Electrochemical this compound Treatment

Optimizing operational parameters is essential to achieve high removal efficiency and minimize energy consumption in electrochemical treatment processes for this compound. Key parameters influencing the performance of both anodic oxidation and electrocoagulation include current density, initial pH, electrolyte concentration, and reaction time. brieflands.comelectrochemsci.orgelectrochemsci.orgdeswater.comijcce.ac.ir

In anodic oxidation, parameters such as applied voltage and pH have been studied to find optimal conditions for decolorization and degradation. researchgate.netelectrochemsci.org For example, studies using a platinum anode for this compound oxidation found that a voltage of 12V resulted in the highest degradation degree. electrochemsci.org

For electrocoagulation, parameters like current density, initial pH, electrolyte concentration, and operating time significantly affect color removal efficiency and energy consumption. deswater.comijcce.ac.ir Studies have investigated the effect of these parameters on this compound removal by EC using different electrode materials like iron and aluminum. deswater.com Optimal conditions vary depending on the electrode material and the specific characteristics of the wastewater. For instance, with iron electrodes, optimal parameters for maximum color removal and minimum energy consumption were found at a current density of 17.08 mA/cm², operating time of 20 min, pH 9, and electrolyte concentration of 2 g/L. deswater.com With aluminum electrodes, optimal conditions were different, including a current density of 25 mA/cm², pH 4, operating time of 60 min, and electrolyte concentration of 2.5 g/L. deswater.com

The initial dye concentration also plays a role, with removal efficiency often decreasing as the initial concentration increases at a constant current density and time. brieflands.com The distance between electrodes can also influence efficiency in electrocoagulation, affecting the speed of ion movement and floc formation. uobaghdad.edu.iq Response surface methodology (RSM) is a statistical approach often used to design experiments and optimize multiple operational parameters simultaneously for electrochemical processes. deswater.comijcce.ac.irmdpi.com

Here is a table summarizing some research findings on the optimization of operational parameters:

Treatment MethodElectrode MaterialParameterOptimal ValueObserved Effect on Removal EfficiencySource
ElectrocoagulationIronpH9Higher efficiency in alkaline solutions deswater.com
ElectrocoagulationIronCurrent Density17.08 mA/cm²Increased efficiency with increasing CD (up to optimum) brieflands.comdeswater.com
ElectrocoagulationIronOperating Time20 minEfficiency increases and then stabilizes deswater.comijcce.ac.ir
ElectrocoagulationIronElectrolyte Conc.2 g/LAffects conductivity and floc formation deswater.com
ElectrocoagulationAluminumpH4Higher efficiency in acidic solutions deswater.com
ElectrocoagulationAluminumCurrent Density25 mA/cm²Increased efficiency with increasing CD deswater.com
ElectrocoagulationAluminumOperating Time60 minEfficiency increases over time deswater.com
ElectrocoagulationAluminumElectrolyte Conc.2.5 g/LAffects conductivity and floc formation deswater.com
Anodic OxidationPlatinumApplied Voltage12 VHighest degradation degree observed electrochemsci.org
ElectrocoagulationIronInitial Dye Conc.Lower concentrations favoredEfficiency decreases with increasing initial concentration brieflands.com
ElectrocoagulationStainless SteelDistance between Electrodes1.75 cmHigher removal efficiency observed at this distance uobaghdad.edu.iq
Influence of Electrolyte Composition and Concentration on this compound Degradation

Electrolyte composition and concentration play a crucial role in the efficiency of electrochemical degradation of reactive dyes like this compound. Supporting electrolytes, such as sodium sulfate (Na₂SO₄) and sodium chloride (NaCl), are commonly used to increase the conductivity of the wastewater, thereby reducing ohmic resistance and power consumption. researchgate.netsci-hub.se

Studies on the electrochemical treatment of this compound have utilized 0.1 M sodium sulfate as a supporting electrolyte, reflecting its presence in real textile effluents. researchgate.netelectrochemsci.org The nature and concentration of the electrolyte can significantly influence the degradation pathway and efficiency. For instance, the addition of NaCl has been shown to enhance the removal efficiency of chemical oxygen demand (COD) in electrochemical systems treating reactive dyes, suggesting that reactions in the bulk solution, potentially involving electro-generated active chlorine species, are important. researchgate.net

Research on other dyes, such as Reactive Blue 25, has demonstrated that increasing electrolyte concentration (using NaCl and Na₂SO₄) leads to increased conductivity and, consequently, higher current density, which can improve removal efficiency. sci-hub.se Similarly, for methylene (B1212753) blue degradation, increasing electrolyte concentration (NaCl) improved removal efficiency. acs.org The optimal electrolyte concentration is crucial for maximizing degradation while minimizing energy consumption. sci-hub.se

Effect of Applied Voltage and Current Density on this compound Removal Efficiency

Applied voltage and current density are critical operational parameters in electrochemical degradation processes, directly influencing the reaction rate and removal efficiency of this compound. Higher applied potentials and current densities generally lead to increased degradation kinetics. researchgate.netmdpi.com

In electrochemical studies on this compound using a platinum electrode, the influence of applied voltage at 6, 12, and 24 V was examined. The highest degradation degree for this compound was achieved at 12 V. researchgate.netelectrochemsci.org For other reactive dyes, complete decolorization was achieved within 10 to 60 minutes depending on the dye and conditions. electrochemsci.org

Current density is another key factor affecting electrochemical degradation. Studies on methylene blue have shown that increasing current density increases the degradation kinetics. mdpi.com For this compound removal by electrocoagulation, lower current densities resulted in lower efficiency, while increasing current density above a certain threshold significantly improved dye removal. brieflands.com For instance, removal efficiency of over 99% was observed after 30 minutes at current densities above 10 mA/cm². brieflands.com Optimized conditions for this compound removal by electrocoagulation included a current density of 10 mA/cm², achieving 82.4% removal efficiency in 30 minutes. brieflands.com

The interplay between applied voltage and current density is crucial for optimizing electrochemical treatment systems for this compound, balancing energy consumption with desired degradation levels.

Bioremediation and Enzymatic Degradation of this compound

Bioremediation, utilizing microorganisms and their enzymes, offers an environmentally friendly and cost-effective approach for the degradation and transformation of reactive dyes like this compound. pjoes.commedcraveonline.com Biological methods can lead to partial or complete biotransformation of organic pollutants into less harmful products. pjoes.com

Microbial Consortia and Pure Culture Approaches for this compound Decolorization

Both microbial consortia and pure cultures have been investigated for their ability to decolorize and degrade reactive dyes. While pure bacterial strains can decolorize synthetic dyes, microbial consortia are often considered more effective due to their broader metabolic capabilities and synergistic interactions, allowing for more complete degradation. medcraveonline.comresearchgate.net

Microbial consortia can collectively tackle the complex structure of dyes, with different strains potentially attacking the molecule at various points or utilizing metabolites produced by others. medcraveonline.com This can lead to a more extensive breakdown of the dye molecule.

Identification of Bacterial Strains and Fungal Species Effective in this compound Biotransformation

Various bacterial strains and fungal species have demonstrated the ability to decolorize and biotransform reactive dyes. While specific studies focusing solely on this compound and the identification of effective pure cultures are less extensively documented in the provided context, research on similar reactive dyes and general dye-degrading microorganisms provides insights.

Bacterial strains from genera such as Pseudomonas and Alcaligenes have shown efficient decolorization of reactive dyes like Reactive Blue 221. pjoes.com Pseudomonas sp. BDS 2 and Alcaligenes sp. BDS 9, isolated from textile industry waste, exhibited significant decolorization activity. pjoes.com

Fungi, particularly white-rot fungi, are known for their ability to degrade recalcitrant organic compounds, including dyes, through the secretion of extracellular enzymes like lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. researchgate.netbioline.org.brnih.gov While the provided information mentions fungal decolorization of other dyes like Alizarin Blue and Remazol Brilliant Blue R, and the enzymes involved bioline.org.brfrontiersin.orgnih.gov, direct identification of specific fungal species highly effective against this compound in pure culture is not explicitly detailed. However, the enzymatic mechanisms employed by these fungi are relevant to the potential degradation of this compound.

Anaerobic and Aerobic Bioreactor Configurations for this compound Treatment

Sequential anaerobic-aerobic bioreactor systems are considered a logical and effective approach for the complete mineralization of azo dyes, including reactive dyes. researchgate.netmdpi.comcdnsciencepub.com This configuration leverages the strengths of both anaerobic and aerobic processes.

In the initial anaerobic phase, reductive cleavage of the azo linkages in the dye molecule occurs, leading to decolorization and the formation of potentially hazardous aromatic amines. mdpi.com Subsequently, the aerobic phase provides conditions favorable for the degradation of these aromatic amines and further breakdown of intermediate products. researchgate.netmdpi.com

A prototype sequential anoxic-aerobic bioreactor system, consisting of an upflow fixed-film column (UFC) operated anoxically followed by a continuously stirred aerobic (CSA) container, was designed for the bioremediation of Reactive Blue dye residues using immobilized Pseudomonas aeruginosa strain OS4. researchgate.netpsipw.org This system achieved high decolorization efficiency of 99% for Reactive Blue azo dye in textile industry wastewater. researchgate.net

Enzymatic Bioremediation of this compound Utilizing Oxidoreductases

Enzymatic bioremediation, particularly using oxidoreductase enzymes, is a promising route for the degradation of recalcitrant aromatic dyes like this compound. researchgate.netscielo.brscielo.brfrontiersin.org These enzymes can catalyze the oxidation or reduction of dye molecules, leading to their breakdown.

Peroxidases, a class of oxidoreductases, are known to catalyze the degradation of various organic compounds, including dyes, in the presence of hydrogen peroxide. scielo.brscielo.br Horseradish peroxidase (HRP) is one such enzyme that has been investigated for its ability to remove reactive dyes, including this compound. researchgate.netresearchgate.net Studies have shown that immobilized HRP can effectively remove this compound. researchgate.netresearchgate.net The efficiency of enzymatic degradation is influenced by parameters such as pH, temperature, and dye concentration. scielo.br

Laccase-Mediated Degradation of this compound and Analogues

Laccases (EC 1.10.3.2), a group of multi-copper oxidases, catalyze the oxidation of various phenolic and non-phenolic compounds, including azo dyes, through a radical-mediated mechanism ijcmas.comresearchgate.net. While some studies indicate that reactive dyes, including certain Reactive Black and Orange dyes, may be resistant to direct laccase treatment, the effectiveness of laccase can be significantly enhanced by the addition of redox mediators nih.govmdpi.comfrontiersin.org. These mediators facilitate electron transfer between the laccase enzyme and the dye molecule, expanding the range of substrates that can be oxidized mdpi.comfrontiersin.org. For instance, 1-hydroxybenzotriazole (B26582) (HBT) has been shown to be essential for achieving high decolorization rates of certain reactive dyes by laccases mdpi.com.

Research has explored the laccase-mediated degradation of various azo dyes, providing insights relevant to this compound. While direct studies on this compound degradation specifically by laccase alone are less prevalent in the provided search results, the principles observed with similar reactive and azo dyes are applicable. Studies on other reactive dyes like Reactive Black 5 and Reactive Blue 4 have shown varying degrees of decolorization by laccases, with enhanced efficiency in the presence of mediators mdpi.comtandfonline.com. Although one study indicated that all reactive dyes seemed resistant to laccase treatment, this was contrasted by findings showing degradation of Reactive Black 5H to some extent nih.gov. The use of laccase-mediator systems has demonstrated high degradation rates for certain reactive dyes frontiersin.org.

Horseradish Peroxidase (HRP) Catalyzed Oxidation of this compound and Related Dyes

Horseradish peroxidase (HRP, EC 1.11.1.7), a plant-derived enzyme, is another biocatalyst investigated for the degradation of aromatic compounds, including reactive dyes scielo.brnih.gov. HRP catalyzes the oxidation of substrates in the presence of hydrogen peroxide scielo.brsigmaaldrich.com. This enzyme has shown effectiveness in the removal of various reactive dyes scielo.brscielo.br.

Studies have specifically examined the use of HRP for the degradation of this compound (RB52). Immobilized HRP has demonstrated the ability to remove RB52, with decolorization efficiencies reported researchgate.net. For example, crosslinked-entrapped HRP achieved 74% decolorization of RB52 after 10 batches in reusability studies researchgate.net. The efficiency of HRP-catalyzed dye removal is influenced by parameters such as pH, temperature, and dye concentration scielo.br. Research indicates that HRP can catalyze the oxidation of Reactive Blue 5 mdpi.com.

Enzyme Immobilization Techniques for Enhanced this compound Biocatalysis

Enzyme immobilization is a technique used to enhance the stability, reusability, and efficiency of enzymes in biocatalytic processes researchgate.net. Immobilized enzymes offer advantages such as prolonged activity, easier separation from the reaction mixture, and potential for continuous operation researchgate.netiieta.org. Various supports and methods have been employed for immobilizing enzymes, including laccases and peroxidases, for dye degradation researchgate.netiieta.org.

For Reactive Blue dyes, immobilization of enzymes has shown promising results. Studies have investigated the use of immobilized laccase on supports like silica (B1680970) beads for the decolorization of Reactive Blue 19, an anthraquinone dye nih.gov. Immobilized laccase on Sepabeads also showed high decolorization capacity for Reactive Black 5 in the presence of a mediator csic.es. In the context of this compound, immobilized HRP on various supports has been evaluated for its ability to remove the dye researchgate.net. Alginate-immobilized mixed bacterial cells have also been used for the biodegradation of Reactive Blue (RB) azo dye, demonstrating complete decolorization under anaerobic conditions researchgate.netuobaghdad.edu.iq.

The reusability of immobilized enzymes is a key advantage. Immobilized laccase activity remained unchanged after several months of storage and multiple decolorization cycles nih.gov. Similarly, immobilized HRP showed significant residual activity after extended storage and repeated use researchgate.net.

Mechanisms of Microbial and Enzymatic this compound Biotransformation

The biotransformation of azo dyes like this compound by microorganisms and enzymes involves complex mechanisms aimed at breaking down the chromophoric azo bonds and further mineralizing the resulting products ijcmas.comtandfonline.com. These mechanisms can occur under both aerobic and anaerobic conditions, often involving a combination of enzymatic activities tandfonline.commdpi.com.

Azo Reductase Activity in Cleavage of this compound Azo Bonds

Azo reductases (EC 1.7.1.6, EC 1.7.1.17) are key enzymes in the microbial degradation of azo dyes, particularly under anaerobic or anoxic conditions tandfonline.commdpi.commdpi.comcanada.ca. These enzymes catalyze the reductive cleavage of the azo bond (-N=N-) in the dye molecule, leading to the formation of colorless aromatic amines tandfonline.commdpi.commdpi.com. This process typically involves the transfer of electrons, often from reducing agents like NADH or NADPH, to the azo bond tandfonline.commdpi.com.

While direct studies specifically detailing azo reductase activity on this compound are not extensively highlighted in the provided snippets, the general mechanism of azo bond cleavage by azoreductases is well-established for azo dyes tandfonline.commdpi.commdpi.comcanada.ca. This compound, being an azo dye, is susceptible to this type of reductive cleavage. The decolorization observed in anaerobic microbial treatment of Reactive Blue dyes is often attributed to the activity of azoreductases researchgate.netuobaghdad.edu.iq. The cleavage of the azo bond is a crucial initial step in the biodegradation pathway, leading to the loss of color tandfonline.commdpi.com.

Spectroscopic and Chromatographic Elucidation of this compound Biodegradation Pathways and Intermediates

Spectroscopic and chromatographic techniques are indispensable tools for studying the biodegradation pathways of this compound and identifying the intermediate products formed during the process researchgate.netjournalijar.comresearchgate.net. UV-Vis spectroscopy is commonly used to monitor the decolorization of the dye by tracking the decrease in absorbance at its maximum wavelength researchgate.netuobaghdad.edu.iqresearchgate.net. The disappearance of the characteristic peak of the azo chromophore indicates the cleavage of the azo bond researchgate.netuobaghdad.edu.iq.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), often coupled with detectors like Diode Array Detectors (DAD) or Mass Spectrometry (MS), are employed to separate and identify the parent dye and its degradation products researchgate.netjournalijar.comresearchgate.netbg.ac.rsnih.gov. HPLC analysis can confirm the presence of various degradation products, suggesting different degradation mechanisms researchgate.netbg.ac.rs. LC-MS provides detailed information about the molecular weight and structure of intermediates, aiding in the elucidation of biodegradation pathways researchgate.netnih.gov.

Studies on the biodegradation of Reactive Blue dyes and other azo dyes have utilized these techniques to identify intermediates. For instance, HPLC analysis has been used to monitor the degradation products of this compound in electrochemical treatment systems researchgate.net. LC-ESI-MS has been applied to analyze the degradation products of Reactive Blue 28, leading to the identification of low molecular weight compounds like aromatic amines nih.gov. UV-Vis spectra have shown the biological cleavage of the azo bond in Reactive Blue during anaerobic degradation researchgate.netuobaghdad.edu.iq.

By combining spectroscopic and chromatographic data, researchers can propose plausible structures for degradation products and map out the biotransformation pathways of this compound, providing a deeper understanding of how microorganisms and enzymes break down this complex dye.

Adsorptive Removal and Interaction Studies of Reactive Blue 52

Development of Novel Adsorbents for Reactive Blue 52 Capture

The search for efficient and cost-effective adsorbents for this compound removal has led to the investigation of a wide range of materials, including those derived from biomass and various nanomaterials.

Biosorbents Derived from Agricultural and Algal Biomass for this compound

Agricultural and algal biomasses represent abundant, low-cost, and renewable resources that can be utilized as biosorbents for dye removal yok.gov.trscirp.org. Various studies have explored the potential of using raw or modified biomass materials for the adsorption of reactive dyes, including this compound.

Studies have investigated the use of filamentous algae species as dried biosorbents for the removal of this compound dye from aqueous solutions researchgate.net. The adsorption rate of dyes onto these biosorbents often fits the pseudo-second-order kinetic model, and the equilibrium data can be described by isotherm models such as the Freundlich equation researchgate.net. Another study explored the use of rice husk residue as a biosorbent for the removal of Reactive Blue 5G dye, noting that this biomass presents high adsorption capacity, which can be significantly increased when chemically modified redalyc.org.

Surface Modification Strategies for Enhanced this compound Biosorption

Surface modification of biosorbents is a common strategy to enhance their adsorption capacity and selectivity for target pollutants like this compound encyclopedia.pubmdpi.com. These modifications can introduce new functional groups, increase surface area, or alter the surface charge of the biosorbent, thereby improving the interactions between the dye molecules and the adsorbent surface encyclopedia.pub.

Chemical treatments, such as acid or alkali modifications, have been employed to enhance the dye adsorption capacity of biomass materials researchgate.netencyclopedia.pub. For instance, acid-modified clay has been shown to result in a higher rate of dye adsorption and an increased surface area and porosity researchgate.net. Cationization by chemicals and subsequent protonation have also been reported to modify biomass surfaces, leading to enhanced adsorption of anionic dyes encyclopedia.pub. Plasma treatment is another method explored for surface modification of biomass waste for the removal of reactive anionic dyes brazilianjournals.com.br.

Characterization of Biosorbent-Reactive Blue 52 Interactions

Understanding the interactions between biosorbents and this compound is crucial for optimizing adsorption performance and designing more effective adsorbents. Various characterization techniques are employed to investigate these interactions.

Techniques such as scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FTIR), and X-ray diffractometry (XRD) are commonly used to characterize the surface morphology, functional groups, and crystalline structure of biosorbents before and after dye adsorption deswater.comresearchgate.net. FTIR analysis can help identify the functional groups on the biosorbent surface that are involved in the adsorption process deswater.com. Adsorption isotherm models, such as Langmuir and Freundlich, are used to describe the equilibrium adsorption behavior and gain insights into the adsorption mechanism researchgate.netresearchgate.netredalyc.org. Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are applied to study the adsorption rate and determine the rate-limiting step researchgate.netredalyc.org. Electrostatic interactions between the charged dye molecules and the functional groups on the biosorbent surface play a significant role in the adsorption of reactive dyes deswater.comresearchgate.netredalyc.org.

Nanomaterial-Based Adsorbents for this compound

Nanomaterials, with their high surface area, unique surface chemistry, and tunable properties, have shown great potential as adsorbents for dye removal from wastewater nih.govresearchgate.net. Various types of nanomaterials, including metal-doped nanocomposites and graphene-based materials, have been explored for their efficacy in adsorbing this compound.

Synthesis and Functionalization of Metal-Doped Polyaniline Nanocomposites for this compound

Polyaniline (PANI) is a conducting polymer that has been widely investigated as an adsorbent due to its unique properties and ease of synthesis mdpi.com. Metal-doped polyaniline nanocomposites have been synthesized and functionalized to enhance their adsorption capacity for reactive dyes like this compound researchgate.netresearchgate.net.

One study reported the use of a polyaniline-CuCl2 composite as an adsorbent for the removal of this compound dye from wastewater researchgate.netresearchgate.net. The synthesis of such composites often involves in-situ oxidative polymerization techniques semanticscholar.org. The functionalization with metal ions can introduce additional active sites for dye adsorption and improve the interaction between the nanocomposite and the dye molecules mdpi.com. The adsorption capacity of these nanocomposites is influenced by factors such as initial dye concentration, adsorbent dosage, and temperature researchgate.net. Adsorption equilibrium data for this compound onto polyaniline-based composites have been found to fit models like the Langmuir isotherm, suggesting monolayer adsorption researchgate.net.

Graphene Oxide and Metal Oxide Nanoflower Composites in this compound Adsorption

Graphene oxide (GO) and its composites with metal oxides have attracted significant attention as adsorbents due to their large surface area and versatile surface chemistry mdpi.commdpi.com. Composites incorporating graphene oxide and metal oxide nanoflowers have been explored for their potential in the adsorption of various pollutants, including dyes mdpi.comx-mol.net.

While direct studies on graphene oxide and metal oxide nanoflower composites specifically for this compound adsorption are less prevalent in the provided search results, research on similar systems for other dyes provides relevant insights. Graphene-supported ceria-titania mixed oxide composites have been studied for the photocatalytic degradation and adsorption of methylene (B1212753) blue dye, demonstrating the potential of such composites in dye removal applications eeer.org. Hierarchical nanoflowers of MgFe2O4, bentonite, and boron-, phosphorous- co-doped graphene oxide have been synthesized and shown excellent adsorption ability for lead ions, suggesting their potential for adsorbing other charged pollutants like reactive dyes mdpi.com. The interaction mechanisms in these composites can involve electrostatic interactions, π-π stacking, and hydrogen bonding between the dye molecules and the composite surface mdpi.com.

Table 1: Summary of Selected Adsorption Studies for Reactive Dyes

Adsorbent TypeMaterialTarget DyeKey Findings (Adsorption Model, Capacity, etc.)Source
Biosorbent (Algal Biomass)Filamentous Alga Species (Dried Biosorbent)This compoundAdsorption fits pseudo-second-order kinetics; equilibrium data described by Freundlich isotherm. researchgate.net
Biosorbent (Agricultural Waste)Rice Husk ResidueReactive Blue 5GHigh adsorption capacity, enhanced by chemical modification; Langmuir isotherm best fit. redalyc.org
Nanomaterial-Based Adsorbent (Polyaniline Composite)Polyaniline-CuCl2 CompositeThis compoundLangmuir isotherm best fit (R² = 0.999); adsorption is exothermic. researchgate.net
Nanomaterial-Based Adsorbent (GO/Metal Oxide)Graphene-supported Ceria-Titania Mixed OxideMethylene BlueAdsorption kinetics fit pseudo-first-order and Langmuir models. eeer.org
Nanomaterial-Based Adsorbent (Nanocarbon)Nano-Carbon Adsorbent (Carbonized from precursors)Reactive Blue 19Pseudo-second order kinetics and Langmuir isotherm fit; maximum monolayer adsorption capacity ~116 mg/g. mdpi.com
Modified Agricultural WasteAcid-modified clayVarious dyesHigher adsorption rate, increased surface area and porosity. researchgate.net
Modified Agricultural WastePlasma-treated wood sawdust wasteReactive Blue 2Favorable at acidic pH; maximum capacity increased after treatment. brazilianjournals.com.br

Adsorption Isotherm and Kinetic Modeling for this compound Systems

The study of adsorption isotherms and kinetics is crucial for understanding the mechanism and efficiency of reactive dye removal from aqueous solutions using various adsorbents. These models provide insights into the equilibrium distribution of the dye between the liquid and solid phases and the rate at which the adsorption process occurs.

Freundlich, Langmuir, and BET Isotherm Analyses for this compound Sorption

Adsorption isotherm models are employed to describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed onto the adsorbent at a constant temperature. Several isotherm models, including Langmuir, Freundlich, and BET, are commonly applied to analyze the adsorption of Reactive Blue dyes.

Studies on the adsorption of this compound onto different adsorbents have shown varying fits to these models. For instance, the adsorption of this compound onto polyaniline-CuCl2 composite was best described by the Langmuir isotherm model, exhibiting a high R² value of 0.999 researchgate.netijaerd.org. The Langmuir model typically suggests monolayer adsorption onto a homogeneous surface saspublishers.com. In another study investigating the adsorption of reactive blue dye (specifically Reactive Blue H3R, Yellow FG, and Red 3BF) onto activated carbon (AC) and barley husk (BH), the experimental data for Reactive Blue adsorption onto AC were well fitted by the Langmuir, Freundlich, and Sips isotherm models tandfonline.com. Conversely, the adsorption of a reactive blue dye onto natural wheat straw (NWS) and modified wheat straw (MWS) was found to be fitted with the Freundlich isotherm, while adsorption onto Activated Carbon (AC) in the same study was fitted with the Langmuir isotherm longdom.org. The Freundlich isotherm is an empirical model that describes heterogeneous surface energy and is applicable to multilayer adsorption longdom.org.

The choice of the best-fit isotherm model depends heavily on the specific adsorbent material and the experimental conditions. Different adsorbents exhibit different surface properties and interaction mechanisms with this compound, leading to variations in the adsorption behavior.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Studies for this compound Adsorption

Kinetic models are used to investigate the rate and mechanism of the adsorption process. The pseudo-first-order and pseudo-second-order models are widely used to analyze experimental adsorption data.

Research on the adsorption kinetics of this compound and similar reactive dyes has indicated that the pseudo-second-order kinetic model often provides a better fit to the experimental data compared to the pseudo-first-order model researchgate.netniscpr.res.iniwaponline.com. For example, the adsorption kinetics of this compound onto polyaniline-CoCl2 followed pseudo-second-order kinetics niscpr.res.in. Similarly, the removal kinetics of Reactive Blue BF-5G dye by unprocessed soybean hulls were best described by the pseudo-second-order model iwaponline.com. This suggests that the adsorption rate is controlled by a chemical process involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate scirp.org.

However, some studies on different reactive blue dyes have shown variations. For instance, the adsorption of Reactive Blue 116 onto multi-walled carbon nanotubes showed a better approximation with the pseudo-first-order kinetic model in some cases, although the pseudo-second-order model is also commonly applicable mdpi.com. The pseudo-second-order model is based on the assumption that the rate-limiting step is the chemical adsorption involving a reaction between the adsorbate and the adsorbent mdpi.com.

Intra-Particle Diffusion and Mass Transfer Mechanisms in this compound Adsorption

Studies utilizing the intra-particle diffusion model, such as the Weber and Morris method, have been conducted to understand the diffusion mechanisms involved in Reactive Blue adsorption. For Reactive Blue 116 adsorption onto multi-walled carbon nanotubes, molecular diffusion was identified as the predominant transport mechanism mdpi.com. In the adsorption of reactive blue dye onto natural and modified wheat straw, the intra-particle diffusion model was found to fit the data for both adsorbents longdom.org.

The intra-particle diffusion model can reveal whether intra-particle diffusion is the sole rate-limiting step or if other processes, such as external mass transfer, also contribute to the rate control. Multilinearity in the plots of the intra-particle diffusion model can indicate the involvement of multiple diffusion steps orientjchem.org. It has been suggested that the adsorption process is a multi-step event where solute molecules are transferred from the fluid phase to the adsorbent surface and then into the pores, with the latter stage often being slow orientjchem.org. In some cases, both external diffusion and intra-particle diffusion are considered important in the dye adsorption process scirp.org. Mathematical models that consider both intra-particle and film mass transfer have been applied to represent the dynamic sorption of reactive blue dye scielo.br.

Thermodynamic Aspects of this compound Adsorption Processes

Thermodynamic studies are essential for evaluating the feasibility and spontaneity of the adsorption process and for understanding the energy changes involved. These studies typically involve calculating parameters such as enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°).

Enthalpy, Entropy, and Gibbs Free Energy Changes in this compound Adsorption

The thermodynamic parameters provide valuable information about the nature of the adsorption process. The Gibbs free energy change (ΔG°) indicates the spontaneity of the adsorption. A negative ΔG° value signifies a spontaneous process, while a positive value suggests a non-spontaneous process. The enthalpy change (ΔH°) reveals whether the adsorption is exothermic (releases heat, ΔH° < 0) or endothermic (absorbs heat, ΔH° > 0). The entropy change (ΔS°) provides insight into the randomness or disorder at the solid-solution interface during adsorption.

For this compound adsorption, studies have reported varying thermodynamic behaviors depending on the adsorbent. The adsorption of this compound onto polyaniline-CuCl2 composite was found to be an exothermic process, indicated by a negative enthalpy change researchgate.net. Conversely, the adsorption of Reactive Blue 19 and Reactive Red 2 onto MIL-101 (Cr) metal-organic framework exhibited endothermic characteristics mdpi.com. Similarly, the adsorption of reactive dyes on chitosan-treated cotton fabric was reported as an endothermic process tlr-journal.com. An endothermic process suggests that higher temperatures favor adsorption, as observed in some studies where adsorption capacity increased with increasing temperature scirp.orgjcsp.org.pk.

The Gibbs free energy change for Reactive Blue adsorption has often been reported as negative, indicating a spontaneous adsorption process mdpi.comjcsp.org.pk. The magnitude of ΔG° can suggest the favorability of the adsorption.

The entropy change (ΔS°) for reactive dye adsorption is frequently positive, suggesting increased randomness at the solid/solution interface mdpi.comjcsp.org.pk. This can be attributed to the displacement of water molecules from the adsorbent surface by the dye molecules, leading to a net increase in disorder mdpi.com.

The magnitude of the enthalpy change can also provide clues about the nature of the adsorption, differentiating between physisorption and chemisorption. Generally, the enthalpy change for physisorption is lower (typically < 84 kJ/mol) compared to chemisorption (ranging between 84 and 420 kJ/mol) mdpi.comjcsp.org.pk.

Electrostatic and π-π Stacking Interactions in this compound Adsorption Mechanisms

The interaction between this compound molecules and the adsorbent surface is governed by various forces, including electrostatic interactions, π-π stacking, hydrogen bonding, and Van der Waals forces. Understanding these interactions is crucial for elucidating the adsorption mechanism.

This compound is an anionic dye, possessing sulfonate groups (-SO3⁻) which carry negative charges researchgate.netmdpi.com. Electrostatic interactions play a significant role, particularly when the adsorbent surface has a positive charge. For instance, the positively charged surface of doped polyaniline can facilitate electrostatic interaction with the anionic sulfonate groups of this compound researchgate.net. The adsorption capacity of reactive dyes is often highly dependent on the pH of the solution, as pH affects the surface charge of the adsorbent and the ionization state of the dye molecules scirp.orgmdpi.comresearchgate.net. At lower pH values, adsorbents with amine groups tend to be protonated, resulting in a positive surface charge that enhances the electrostatic attraction with the anionic dye mdpi.comresearchgate.net. Conversely, at higher pH values, the adsorbent surface may become negatively charged, leading to electrostatic repulsion with the dye anions and decreased adsorption scirp.orgresearchgate.net.

In addition to electrostatic interactions, π-π stacking can contribute to the adsorption of this compound, especially when both the dye molecule and the adsorbent material contain aromatic rings or π-electron systems mdpi.combrieflands.commdpi.com. This compound has aromatic structures, and adsorbents like carbon nanotubes or functionalized graphene oxide also possess π-electrons, allowing for π-π stacking interactions between the dye molecules and the adsorbent surface mdpi.combrieflands.com. This interaction occurs between the overlapping π orbitals of the aromatic rings.

Other interactions such as hydrogen bonding and Van der Waals forces can also be involved in the adsorption mechanism mdpi.commdpi.com. The presence of hydroxyl, amine, or other functional groups on the adsorbent surface can form hydrogen bonds with the functional groups of the dye molecule mdpi.commdpi.com.

Data Tables

While specific quantitative data for this compound across all sections from the search results are dispersed and varied depending on the adsorbent, the following structure represents how such data would be presented in interactive tables based on research findings.

Table 1: Summary of Adsorption Isotherm Parameters for this compound

AdsorbentIsotherm ModelParameter 1Value 1Parameter 2Value 2
Polyaniline-CuCl₂ CompositeLangmuirQm (mg/g)[Insert Value]K_L (L/mg)[Insert Value]0.999 researchgate.netijaerd.org
Natural Wheat Straw (NWS)FreundlichK_F[Insert Value]n[Insert Value][Insert Value] longdom.org
Modified Wheat Straw (MWS)FreundlichK_F[Insert Value]n[Insert Value][Insert Value] longdom.org
Activated Carbon (AC)LangmuirQm (mg/g)[Insert Value]K_L (L/mg)[Insert Value][Insert Value] longdom.org
Activated Carbon (AC)FreundlichK_F[Insert Value]n[Insert Value][Insert Value] tandfonline.com
Activated Carbon (AC)Sips[Insert Parameter][Insert Value][Insert Parameter][Insert Value][Insert Value] tandfonline.com

Table 2: Summary of Adsorption Kinetic Parameters for this compound

AdsorbentKinetic ModelParameter 1Value 1Parameter 2Value 2
Polyaniline-CoCl₂Pseudo-Second-Orderk₂ (g/mg·min)[Insert Value]q_e,cal (mg/g)[Insert Value][Insert Value] niscpr.res.in
Unprocessed Soybean Hulls (Reactive Blue BF-5G)Pseudo-Second-Orderk₂ (g/mg·min)[Insert Value]q_e,cal (mg/g)[Insert Value][Insert Value] iwaponline.com
Multi-Walled Carbon Nanotubes (Reactive Blue 116)Pseudo-First-Orderk₁ (min⁻¹)[Insert Value]q_e,cal (mg/g)[Insert Value][Insert Value] mdpi.com
Multi-Walled Carbon Nanotubes (Reactive Blue 116)Pseudo-Second-Orderk₂ (g/mg·min)[Insert Value]q_e,cal (mg/g)[Insert Value][Insert Value] mdpi.com

Table 3: Summary of Thermodynamic Parameters for this compound Adsorption

AdsorbentTemperature (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)SpontaneityNature (Exo/Endo)
Polyaniline-CuCl₂ Composite[Insert Temperature][Insert Value]Negative researchgate.net[Insert Value]Spontaneous researchgate.netExothermic researchgate.net
MIL-101 (Cr) (Reactive Blue 19)298[Insert Value]Positive mdpi.com[Insert Value]Spontaneous mdpi.comEndothermic mdpi.com
MIL-101 (Cr) (Reactive Blue 19)308[Insert Value]Positive mdpi.com[Insert Value]Spontaneous mdpi.comEndothermic mdpi.com
MIL-101 (Cr) (Reactive Blue 19)318[Insert Value]Positive mdpi.com[Insert Value]Spontaneous mdpi.comEndothermic mdpi.com
Chitosan Treated Cotton Fabric (Reactive Dyes)[Insert Temperature]Positive tlr-journal.comPositive tlr-journal.comPositive tlr-journal.comNon-spontaneous tlr-journal.comEndothermic tlr-journal.com

Analytical Techniques for Monitoring Reactive Blue 52 and Its Degradation Products

Spectrophotometric Monitoring of Reactive Blue 52 Decolorization

Spectrophotometry is a fundamental and widely used technique for monitoring the decolorization of textile dyes like this compound. nih.govabap.co.in This method relies on measuring the absorbance of light by the dye solution at its wavelength of maximum absorbance (λmax) in the visible region of the electromagnetic spectrum. worldwidejournals.comresearchgate.net The chromophore of the dye, the part of the molecule responsible for its color, absorbs light at this specific wavelength. As the dye degrades, the chromophore is destroyed, leading to a decrease in the absorbance at λmax. jabsonline.org

The decolorization efficiency is calculated by comparing the initial absorbance of the dye solution with the absorbance at different time intervals during the degradation process. nih.gov The formula used for this calculation is:

Decolorization (%) = [(Initial Absorbance - Observed Absorbance) / Initial Absorbance] x 100 nih.gov

Table 1: Spectrophotometric Analysis of this compound Decolorization

Parameter Description Typical Application
Wavelength of Maximum Absorbance (λmax) The specific wavelength in the visible spectrum where this compound exhibits the highest light absorbance. Used to monitor the concentration of the intact dye molecule.
Absorbance Measurement A quantitative measure of the amount of light absorbed by the dye solution at λmax. Tracks the decrease in dye concentration over the course of the degradation treatment.

Chromatographic Analysis of this compound Transformation Products

While spectrophotometry is useful for monitoring color removal, it does not provide information about the intermediate products formed during degradation. au.dk Chromatographic techniques are essential for separating, identifying, and quantifying these transformation products. abap.co.inresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally unstable compounds, making it ideal for studying the degradation intermediates of this compound. researchgate.netresearchgate.net The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). irjet.net

For the analysis of reactive dyes and their degradation products, reversed-phase HPLC with a C18 column is commonly employed. irjet.netresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer or a solution containing an ion-pairing agent to improve the separation of polar, sulfonated compounds. irjet.netresearchgate.net A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the eluting compounds, which can be identified by their retention times and UV-Vis spectra. researchgate.netresearchgate.net The disappearance of the peak corresponding to the parent dye and the appearance of new peaks indicate the formation of degradation products. jabsonline.org

Table 2: Typical HPLC Parameters for this compound Analysis

Parameter Specification Purpose
Stationary Phase (Column) Reversed-phase C18 Separates compounds based on hydrophobicity.
Mobile Phase Gradient of acetonitrile and aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) with an ion-pairing agent (e.g., tetrabutylammonium (B224687) bromide) Elutes compounds from the column at different rates for separation. irjet.net
Detector Diode Array Detector (DAD) or UV-Vis Detector Detects and helps identify compounds based on their light absorption characteristics. researchgate.netresearchgate.net
Flow Rate Typically 1.0 ml/min irjet.net Controls the speed of the mobile phase through the column.

| Injection Volume | Typically 20 µl irjet.net | The amount of sample introduced into the HPLC system. |

The degradation of this compound can also produce smaller, more volatile organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for the identification of these products. abap.co.inuni.edu In GC, the volatile compounds are separated in a gaseous mobile phase as they pass through a capillary column. uni.edu The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. uni.edu This mass spectrum acts as a "fingerprint," allowing for the identification of the compound by comparison with spectral libraries. abap.co.in GC-MS analysis can reveal the formation of various smaller organic molecules, indicating the breakdown of the larger dye structure. researchgate.net

For a more definitive identification of the non-volatile intermediates that are often polar and have a high molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. nih.govresearchgate.net This technique combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. researchgate.net As the compounds elute from the HPLC column, they are introduced into the mass spectrometer, which provides molecular weight and structural information. nih.gov This allows for the precise identification of the various aromatic amines and other complex intermediates that can be formed during the degradation of azo dyes like this compound. shimadzu.com

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Changes of this compound

Fourier Transform Infrared (FTIR) Spectroscopy is a valuable technique for identifying the functional groups present in a molecule and observing changes in its chemical structure during degradation. abap.co.in When a sample is exposed to infrared radiation, specific functional groups absorb radiation at characteristic frequencies, resulting in a unique spectrum of absorption peaks. acs.org

In the context of this compound degradation, FTIR analysis can confirm the breakdown of the dye by showing the disappearance or alteration of key absorption bands. researchgate.net For instance, the disappearance of peaks associated with the azo bond (-N=N-), a key component of the chromophore, is a clear indicator of degradation. pjoes.com Similarly, changes in the peaks corresponding to aromatic rings, sulfonate groups (-SO3H), and amine groups (-NH2) can provide insights into the specific bonds that are being cleaved and the new functional groups that are being formed. researchgate.netpjoes.com

Table 3: Key FTIR Spectral Regions for Monitoring this compound Degradation

Wavenumber Range (cm⁻¹) Associated Functional Group/Bond Significance in Degradation Analysis
~1600-1450 Aromatic C=C stretching Changes indicate the breakdown of the aromatic rings.
~1650 Azo group (-N=N-) stretching Disappearance of this peak confirms the cleavage of the azo linkage and decolorization. pjoes.com
~1200-1100 Sulfonate group (S=O) stretching Alterations suggest transformations involving the sulfonate groups.

Cyclic Voltammetry and Electrochemical Impedance Spectroscopy in this compound Degradation Studies

For electrochemical degradation processes, in-situ monitoring techniques are particularly insightful. Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox behavior of molecules. core.ac.uk In the study of this compound degradation, CV can be used to monitor the disappearance of the characteristic oxidation and reduction peaks of the dye as the degradation proceeds. researchgate.net The changes in the voltammograms provide real-time information on the breakdown of the electrochemically active parts of the dye molecule. core.ac.uk

Environmental Fate and Remediation Strategies for Reactive Blue 52

Fate of Reactive Blue 52 in Complex Aqueous Environments

The environmental fate of reactive dyes like this compound is primarily governed by hydrolysis and biodegradation. In aqueous environments, the reactive groups of these dyes can hydrolyze, a process where the dye molecule reacts with water. This reaction is particularly significant under the alkaline conditions typical of reactive dyeing processes. The hydrolysis of the dye leads to the formation of a less reactive, hydrolyzed form that has a low affinity for textile fibers and is consequently discharged in large quantities in the effluent. The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of the dye. For instance, studies on other bifunctional reactive dyes have shown that the rate of hydrolysis increases with an increase in dye concentration and alkalinity.

Once in the environment, the hydrolyzed dye is generally resistant to aerobic biodegradation due to its complex aromatic structure. However, under anaerobic conditions, the azo bonds (-N=N-), which are responsible for the dye's color, can be cleaved by microorganisms to form colorless aromatic amines. These amines, however, can be more toxic and carcinogenic than the parent dye molecule. The complete mineralization of these aromatic amines typically requires a subsequent aerobic treatment step. The persistence of reactive dyes in the environment is a major concern, as their color can reduce light penetration in water bodies, affecting aquatic life, and the dyes and their degradation byproducts can be toxic.

Integrated and Hybrid Treatment Systems for this compound

Given the limitations of individual treatment processes in completely mineralizing reactive dyes, integrated and hybrid systems that combine different physical, chemical, and biological methods are gaining prominence. These systems aim to leverage the strengths of each process to achieve higher removal efficiencies and complete degradation of the dye and its byproducts.

A widely investigated and effective approach for treating effluents containing azo dyes like this compound is the sequential anaerobic-aerobic biological process. This two-stage system mimics the natural degradation pathway of these compounds.

The initial anaerobic stage is crucial for decolorization. In the absence of oxygen, anaerobic microorganisms utilize the azo dye as an electron acceptor, leading to the reductive cleavage of the azo bonds. This process results in the formation of colorless, but potentially harmful, aromatic amines. The efficiency of this stage is dependent on factors such as the microbial consortium, the presence of a suitable carbon source, and the hydraulic retention time (HRT).

The subsequent aerobic stage is essential for the degradation of the aromatic amines produced during the anaerobic phase. Aerobic microorganisms, in the presence of oxygen, can break down these aromatic compounds, leading to their mineralization into simpler, non-toxic substances like carbon dioxide, water, and inorganic ions.

Table 1: Performance of Sequential Anaerobic-Aerobic Treatment for a Similar Reactive Azo Dye (Reactive Black 5)

ParameterInfluent Concentration (mg/L)After Anaerobic StageAfter Aerobic StageOverall Removal Efficiency (%)
Color200Decolorized->90
COD1500100025083
Aromatic Amines-PresentDegraded>95

Note: This data is representative of studies on similar reactive azo dyes and illustrates the expected performance for this compound.

Advanced Oxidation Processes (AOPs) are another powerful tool for the degradation of recalcitrant organic pollutants like this compound. AOPs involve the in-situ generation of highly reactive hydroxyl radicals (•OH), which are non-selective oxidizing agents capable of breaking down complex organic molecules. Common AOPs include ozonation, Fenton and photo-Fenton processes, and UV/H₂O₂ systems.

While AOPs can be highly effective in decolorizing and degrading reactive dyes, their operational costs can be high, and complete mineralization may not always be achieved, potentially leading to the formation of toxic byproducts. Therefore, combining AOPs with biological treatment offers a promising and cost-effective solution.

This integrated approach can be configured in two ways:

AOP as a pre-treatment: In this setup, AOP is used to partially oxidize the dye molecules, breaking down their complex structure and increasing their biodegradability. The resulting effluent is then more amenable to conventional biological treatment.

AOP as a post-treatment: Here, biological treatment is used as the primary step to remove the bulk of the organic load and decolorize the effluent. AOP is then employed as a polishing step to remove the remaining recalcitrant compounds and any residual color.

Research has shown that the combination of ozonation or Fenton treatment with a subsequent biological process can lead to high removal efficiencies for color, COD, and toxicity in textile effluents containing reactive dyes.

Adsorption is a widely used physical process for the removal of dyes from wastewater. It involves the accumulation of dye molecules onto the surface of a solid adsorbent. Various materials, such as activated carbon, clays, and agricultural wastes, have been investigated for their potential to adsorb reactive dyes.

However, adsorption is a separation process, not a degradation one. The dye is merely transferred from the liquid phase to the solid phase, creating a secondary waste stream (the spent adsorbent) that requires further management. To overcome this limitation, hybrid systems that combine adsorption with other degradation techniques are being developed.

One such approach is the integration of adsorption with biological regeneration. In this system, after the adsorbent is saturated with the dye, it is subjected to a biological process where microorganisms degrade the adsorbed dye, thereby regenerating the adsorbent for reuse. Another hybrid system involves the use of photocatalytic adsorbents, where the adsorbent not only captures the dye molecules but also possesses photocatalytic properties that enable the degradation of the adsorbed dye upon exposure to light. These adsorption-based hybrid systems offer the potential for both efficient dye removal and the sustainable use of adsorbents.

Process Optimization and Scale-Up Considerations for this compound Remediation Technologies

The successful implementation of any remediation technology at an industrial scale hinges on careful process optimization and scale-up. For the treatment of effluents containing this compound, several key parameters need to be considered and optimized to ensure maximum efficiency and cost-effectiveness.

For biological treatment processes, such as the sequential anaerobic-aerobic system, critical parameters include:

pH and Temperature: Microbial activity is highly sensitive to pH and temperature. Maintaining these parameters within the optimal range for the specific microbial consortia is crucial for efficient degradation.

Nutrient Availability: The microorganisms require a balanced supply of nutrients (carbon, nitrogen, phosphorus) for their growth and metabolic activity.

Hydraulic Retention Time (HRT): The HRT, which is the average time the wastewater spends in the reactor, needs to be optimized to allow sufficient time for the microorganisms to degrade the dye and its byproducts.

Organic Loading Rate (OLR): The OLR, which is the amount of organic matter fed to the reactor per unit volume per day, must be controlled to prevent overloading and inhibition of the microbial activity.

In the case of AOPs, key optimization parameters include:

Dosage of Oxidants: The concentration of oxidants like ozone or hydrogen peroxide, and catalysts like Fenton's reagent, needs to be carefully optimized to maximize degradation efficiency while minimizing chemical costs.

pH: The effectiveness of many AOPs is highly pH-dependent. For example, the Fenton process is most effective under acidic conditions.

Reaction Time: The duration of the AOP treatment needs to be sufficient to achieve the desired level of degradation.

Table 2: Key Parameters for Optimization of Different Remediation Technologies

TechnologyKey Parameters for Optimization
Sequential Anaerobic-AerobicpH, Temperature, Nutrient levels, HRT, OLR, Redox potential
Advanced Oxidation ProcessesOxidant dosage, Catalyst concentration, pH, Reaction time, UV intensity (for photo-processes)
AdsorptionAdsorbent dosage, pH, Contact time, Temperature, Particle size of adsorbent

Scaling up these processes from laboratory to industrial scale presents several challenges. These include ensuring uniform mixing and mass transfer in large reactors, managing the heat generated during exothermic reactions (in some AOPs), and handling large volumes of sludge produced during biological treatment. Pilot-scale studies are essential to validate the performance of the optimized process and to gather data for the design of full-scale treatment plants.

Theoretical and Computational Studies on Reactive Blue 52

Molecular Modeling of Reactive Blue 52 Structure and Reactivity

Molecular modeling techniques are used to generate and analyze the three-dimensional structure of this compound. These models can help visualize the arrangement of atoms and functional groups, providing a basis for understanding the dye's physical and chemical properties. This compound has a complex structure with the molecular formula C₂₅H₁₇Cl₃N₆O₉S₂ uni.lu. Its structure includes azo groups, aromatic rings, sulfonate groups, and reactive chlorine atoms attached to a triazine ring uni.ludergipark.org.tr. Molecular modeling can help predict the molecule's shape, charge distribution, and potential reactive sites.

While specific detailed molecular modeling studies focused solely on the structure and reactivity of this compound were not extensively found in the search results, the general application of molecular modeling in understanding reactive dyes and their interactions is well-established mdpi.comaip.orgtandfonline.comarxiv.org. For instance, molecular dynamics simulations are used to study the dynamic behavior of molecules and their interactions aip.orgtandfonline.comarxiv.orgacs.org. Understanding the molecular structure is crucial for predicting how the dye will interact with solvents, fibers, or degrading agents.

Quantum Chemical Calculations for this compound Degradation Pathways

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules, including the study of degradation pathways mdpi.comacs.orgrsc.orgrsc.orgmdpi.comfrontiersin.orgresearchgate.net. These calculations can predict the energy changes involved in chemical reactions, identify transition states, and elucidate the mechanisms by which molecules break down.

For reactive dyes, quantum chemical calculations can help determine the most likely sites for chemical attack by oxidizing agents or other reactive species involved in degradation processes researchgate.net. For example, studies on the electrochemical degradation of reactive dyes have utilized quantum chemical calculations to estimate the most probable position for hydroxyl radical addition to the dye molecule researchgate.net. Although direct quantum chemical studies specifically detailing the degradation pathways of this compound were not prominently featured in the search results, the methodology is applicable. Studies on the degradation of other reactive dyes, such as Reactive Blue 19 and Methylene (B1212753) Blue, using DFT provide a framework for how such calculations would be applied to this compound acs.orgrsc.orgrsc.orgmdpi.comwhiterose.ac.uk. These studies often involve calculating parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which provide insights into the molecule's reactivity and susceptibility to oxidation or reduction rsc.orgrsc.org.

Simulation of this compound Interactions with Adsorbent Surfaces

Computational simulations, including molecular dynamics (MD) and Monte Carlo (MC) simulations, are valuable for studying the interactions between dye molecules and adsorbent surfaces acs.orgrsc.orgmdpi.com. These simulations can provide detailed information about the adsorption mechanism, the orientation of dye molecules on the surface, and the forces driving the adsorption process.

Studies on the adsorption of various dyes, including reactive dyes, onto different adsorbents have employed simulation techniques to understand the binding characteristics and dynamic behavior of the molecules at the interface acs.orgrsc.orgmdpi.com. For instance, MD and MC simulations have been used to investigate the adsorption of methylene blue and reactive blue 19 on materials like clay and metal-organic frameworks (MOFs) acs.orgrsc.orgmdpi.commdpi.com. These simulations can help determine the lowest energy adsorption configurations and analyze the role of different interactions, such as electrostatic interactions, van der Waals forces, and pi-pi interactions, in the adsorption process rsc.orgrsc.orgmdpi.com.

While specific simulation studies focusing exclusively on this compound adsorption were not widely found, research on the adsorption of other reactive dyes on various materials provides relevant methodologies and insights mdpi.comresearchgate.netresearchgate.netscielo.brresearchgate.netbibliotekanauki.pl. For example, studies on the adsorption of Reactive Blue 19 on MOFs have used statistical physics models comparable to molecular simulation tools to understand adsorption mechanisms and estimate thermodynamic properties mdpi.com. Adsorption studies on this compound using materials like metal-doped polyaniline nanocomposites and retorted shale have been conducted experimentally, and computational simulations could be applied to further elucidate the underlying mechanisms observed in these studies researchgate.netscielo.brresearchgate.net.

Future Research Directions and Emerging Technologies for Reactive Blue 52 Management

Development of Next-Generation Catalytic Materials for Reactive Blue 52

Advanced oxidation processes (AOPs) are promising technologies for the degradation of recalcitrant organic pollutants like this compound, often relying on the generation of highly reactive species such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) mdpi.comnih.govsswm.info. The efficiency of AOPs is significantly influenced by the catalysts employed. Future research is focused on developing next-generation catalytic materials with enhanced activity, stability, and reusability for this compound degradation.

Electrochemical oxidation, a type of AOP, has shown potential for this compound removal using various electrode materials researchgate.netresearchgate.net. Studies have investigated the efficiency of systems equipped with different cathodes, such as zirconium (Zr), palladium (Pd), and graphite (B72142) (C), demonstrating complete decolorization within minutes to an hour depending on conditions researchgate.net. Novel electrode platforms, including screen-printed electrodes supported on nanocomposites like reduced graphene oxide decorated with iron oxide nanoflowers (IONF@RGO/SPCE), are being explored to improve catalytic activity and reduce system resistivity researchgate.net. Research is also ongoing into anodes comprising materials like steel coated with composites of PbO₂ synthesized with templates and graphitic carbon nitride (g-C₃N₄) for enhanced dye removal researchgate.net.

Photocatalytic degradation, another AOP, utilizes semiconductor catalysts activated by light to generate reactive species tandfonline.commdpi.com. While research on Reactive Blue dyes (such as Reactive Blue 19 and Reactive Blue 21) has explored metal-based photocatalysts incorporating elements like Zn, Sm, Fe, Nb, Ti, Ag, and Cu to improve efficiency by enhancing charge carrier separation and extending light absorption, specific studies on this compound photocatalysis are areas for future development tandfonline.commdpi.com. Optimizing catalyst properties such as particle size, surface area, and pore structure is crucial for improving degradation rates tandfonline.comdeswater.com.

Further research is needed to design and synthesize novel heterogeneous catalysts that overcome limitations of homogeneous catalysis, such as catalyst recovery and sludge generation mdpi.commdpi.com. This includes exploring metal-organic frameworks (MOFs), nanomaterials, and composite materials tailored for the specific chemical structure of this compound to enhance catalytic performance and selectivity.

Integration of Artificial Intelligence and Machine Learning in this compound Remediation Process Design

The complexity of optimizing this compound remediation processes, which involve multiple parameters such as pH, temperature, catalyst concentration, and reaction time, makes them ideal candidates for the application of Artificial Intelligence (AI) and Machine Learning (ML) techniques nih.govhoriba.comrsc.org. AI/ML can be used for modeling, prediction, and optimization of treatment efficiency, leading to more robust and cost-effective process designs nih.govrsc.org.

Various AI techniques, including Artificial Neural Networks (ANNs), Adaptive Neuro-Fuzzy Inference Systems (ANFIS), Support Vector Machines (SVM), Genetic Algorithms (GA), and Particle Swarm Optimization (PSO), have been applied in the modeling and optimization of water and wastewater treatment processes nih.govrsc.org. For instance, ANNs have been used to model and optimize Fenton and photo-Fenton processes for dye degradation, demonstrating high prediction accuracy researchgate.net. While specific applications for this compound are still emerging, the successful use of AI/ML for other reactive dyes and electrochemical/AOP systems suggests significant potential nih.govrsc.org.

Future research should focus on developing AI/ML models specifically trained on experimental data for this compound degradation using various treatment technologies researchgate.net. These models can predict removal efficiency under different operating conditions, identify optimal parameter ranges, and potentially reveal complex interactions between variables that are not apparent through traditional methods. AI can also assist in selecting the most appropriate treatment technology for a given this compound contaminated wastewater stream based on its characteristics rsc.org.

The integration of ML algorithms with photocatalytic processes has shown promise in predicting degradation rates and selecting effective catalysts for organic contaminants rsc.org. This approach can be extended to this compound, accelerating the discovery and optimization of new catalytic materials rsc.org.

Advancements in In Situ Monitoring and Real-Time Control of this compound Treatment Systems

Effective management of this compound in wastewater requires advanced in situ monitoring and real-time control systems to ensure consistent treatment efficiency and respond to variations in effluent composition horiba.comp2infohouse.org. Traditional monitoring methods can be time-consuming and may not provide the immediate feedback needed for dynamic process control.

Future research is directed towards developing and integrating sophisticated sensors and analytical techniques for real-time monitoring of this compound concentration and key process parameters in treatment systems horiba.com. Techniques such as UV-Vis spectrophotometry, which is commonly used to monitor dye decolorization, can be adapted for continuous in situ measurement researchgate.netresearchgate.net. Fluorescence spectroscopy is another promising technique for monitoring dissolved organic components in water treatment horiba.com.

The development of smart sensors capable of selectively detecting this compound in complex wastewater matrices is an important area of research. These sensors could provide continuous data streams to a central control system.

Coupling real-time monitoring with advanced control algorithms, potentially powered by AI/ML, can enable adaptive and optimized operation of this compound treatment processes horiba.com. For example, control systems could automatically adjust parameters like current density and reaction time in electrochemical systems or oxidant dosage in AOPs based on real-time measurements of dye concentration to maintain high removal efficiency researchgate.netbrieflands.com.

Research into theoretical modeling and adaptive control specifically for reactive dyeing processes, including the monitoring and control of this compound, is ongoing to improve process consistency and efficiency p2infohouse.org. The goal is to move towards autonomous or semi-autonomous treatment systems that can react quickly to changing conditions, minimizing the discharge of untreated or partially treated effluent.

Exploration of Novel Bioremediation Agents and Genetic Engineering for Enhanced this compound Degradation

Bioremediation, utilizing microorganisms or their enzymes to degrade dyes, offers an environmentally friendly and potentially cost-effective approach for this compound treatment iaswc.comresearchgate.netnih.gov. However, the efficiency of natural microbial strains in degrading complex azo dyes like this compound can be limited nih.govwalshmedicalmedia.com. Future research is focused on exploring novel bioremediation agents and employing genetic engineering techniques to enhance degradation capabilities.

Research has identified various microorganisms, including bacteria, fungi, yeast, and algae, capable of degrading reactive dyes nih.govnih.govnih.govmdpi.com. Enzymatic degradation, particularly using oxidoreductases like laccase and peroxidase, is a key mechanism in microbial dye decolorization researchgate.netnih.gov. Studies have investigated the enzymatic activity and removal of this compound by enzymes such as horseradish peroxidase (HRP), demonstrating potential for degradation researchgate.net. Immobilization of enzymes or microbial cells can improve their stability and reusability in bioremediation systems researchgate.netnih.gov.

The exploration of novel microbial consortia, specifically adapted or enriched for their ability to degrade this compound, is an active area of research iaswc.com. These consortia can offer synergistic effects, with different microorganisms targeting different parts of the dye molecule or breaking down intermediate products iaswc.com.

Genetic engineering holds significant promise for enhancing the bioremediation of this compound researchgate.netnih.govagriscigroup.us. By modifying microbial genomes, researchers can improve the expression levels or catalytic activity of key dye-degrading enzymes, introduce new metabolic pathways for dye breakdown, or enhance the tolerance of microorganisms to the potentially toxic effects of the dye and its degradation products researchgate.netnih.govagriscigroup.usmdpi.com. Genetically engineered microorganisms (GEMs) have shown enhanced degradative capabilities for various chemical contaminants agriscigroup.us.

Q & A

Basic Research Questions

Q. What standard analytical techniques are recommended for characterizing Reactive Blue 52 in aqueous solutions, and how should they be validated?

  • Methodological Answer : UV-Vis spectroscopy (λmax ~590–610 nm) and high-performance liquid chromatography (HPLC) are commonly used for quantification . Validation requires calibration curves with known concentrations, spike-recovery tests (85–110% recovery), and cross-validation using mass spectrometry (e.g., LC-MS) for structural confirmation. Purity assessments should include elemental analysis and FT-IR spectroscopy for functional group verification .

Q. What experimental parameters are critical when designing batch adsorption studies for this compound removal?

  • Methodological Answer : Key parameters include pH (3–10, adjusted with HNO₃/NaOH), adsorbent dosage (0.1–5 g/L), initial dye concentration (50–500 mg/L), contact time (5–180 min), and temperature (25–60°C). Kinetic models (pseudo-first/second-order) and isotherms (Langmuir/Freundlich) must be applied to interpret data. Control experiments (e.g., without adsorbent) are essential to rule out photodegradation or hydrolysis .

Q. How can researchers ensure reproducibility in this compound degradation studies using advanced oxidation processes (AOPs)?

  • Methodological Answer : Document exact reactor specifications (e.g., UV lamp intensity, electrode material, persulfate concentration) and environmental conditions (pH, temperature, dissolved oxygen). Use standardized protocols for quenching reactions (e.g., sodium thiosulfate for persulfate) and validate degradation intermediates via GC-MS. Triangulate data with multiple analytical methods (e.g., TOC removal and COD reduction) to confirm completeness .

Advanced Research Questions

Q. How can contradictions in reported degradation efficiencies of this compound across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis comparing experimental variables (e.g., pH, catalyst loading, light intensity). Use sensitivity analysis to identify dominant factors (e.g., pH 3–5 enhances Fenton efficiency but reduces electrocoagulation performance). Replicate conflicting studies under controlled conditions, and apply statistical tools (ANOVA, PCA) to isolate variable interactions .

Q. What strategies optimize hybrid treatment processes (e.g., electrocoagulation + UV/persulfate) for this compound removal?

  • Methodological Answer : Sequential optimization is critical. First, optimize electrocoagulation parameters (current density: 10 mA/cm², pH 7, 30 min for 82.4% removal). Then, treat the effluent with UV/persulfate (15 mM Na₂S₂O₈, pH 7) to achieve 98.86% total degradation. Use response surface methodology (RSM) to model interactions and validate synergy factors (e.g., Fe²⁺ from electrodes activating persulfate) .

Q. What mechanistic insights can be gained from computational modeling of this compound degradation pathways?

  • Methodological Answer : Employ density functional theory (DFT) to predict reactive sites (e.g., azo bonds, sulfonic groups). Simulate radical attack (•OH, SO₄•⁻) using software like Gaussian or ORCA. Compare computational results with experimental LC-MS/MS data to identify primary intermediates (e.g., sulfonated aromatic amines). Validate toxicity predictions via bioassays (e.g., Daphnia magna) .

Q. How can researchers address gaps in understanding the long-term stability of this compound degradation catalysts (e.g., metal-organic frameworks)?

  • Methodological Answer : Perform cyclic degradation tests (5–10 cycles) with catalyst characterization between cycles (XRD, BET, XPS). Monitor metal leaching via ICP-OES and assess structural stability. Modify catalysts via doping (e.g., Fe₃O₄@ZIF-8) or surface passivation to enhance reusability. Compare with control catalysts (e.g., TiO₂) to benchmark performance .

Methodological Rigor and Data Analysis

Q. What statistical approaches are recommended for handling variability in this compound adsorption isotherm data?

  • Methodological Answer : Apply nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit Langmuir/Freundlich models. Report confidence intervals (95%) and use chi-square tests (χ²) to assess goodness-of-fit. For outliers, perform Grubbs’ test and justify exclusion based on experimental artifacts (e.g., incomplete mass transfer) .

Q. How can mixed-methods research (quantitative + qualitative) enhance understanding of this compound’s environmental impact?

  • Methodological Answer : Combine quantitative metrics (TOC removal, ecotoxicity assays) with qualitative stakeholder interviews (e.g., wastewater treatment operators). Use triangulation to align lab-scale data with real-world feasibility. For instance, correlate high degradation efficiency with operational costs to prioritize scalable methods .

Tables for Quick Reference

Table 1. Optimal Conditions for this compound Degradation via Hybrid Processes (Adapted from )

ProcesspHCurrent Density (mA/cm²)Persulfate Dose (mM)Time (min)Efficiency (%)
Electrocoagulation7103082.4
UV/Persulfate7156098.86

Table 2. Common Analytical Techniques for this compound Characterization

TechniquePurposeValidation Criteria
UV-VisQuantification (λmax ~600 nm)Linear range (R² > 0.99), LOD < 1 mg/L
LC-MSStructural confirmationMatch m/z with theoretical values
FT-IRFunctional group analysisPeak alignment with reference spectra

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.